(-)-cis-anti-N2-BPDE-dG-d8 (-)-cis-anti-N2-BPDE-dG-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210881
InChI:
SMILES:
Molecular Formula: C₃₀H₁₉D₈N₅O₇
Molecular Weight: 577.61

(-)-cis-anti-N2-BPDE-dG-d8

CAS No.:

Cat. No.: VC0210881

Molecular Formula: C₃₀H₁₉D₈N₅O₇

Molecular Weight: 577.61

* For research use only. Not for human or veterinary use.

(-)-cis-anti-N2-BPDE-dG-d8 -

Specification

Molecular Formula C₃₀H₁₉D₈N₅O₇
Molecular Weight 577.61

Introduction

Chemical Structure and Fundamental Properties

(-)-cis-anti-N2-BPDE-dG-d8 features a complex molecular structure with specific stereochemistry that significantly influences its biological activity. The compound consists of a deoxyguanosine nucleoside with a bulky benzo[a]pyrene moiety attached at the N2 position, containing eight deuterium atoms strategically positioned within the structure.

Chemical Identification and Physical Characteristics

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC30H19D8N5O7
Molecular Weight577.62 g/mol
Accurate Mass577.24
Product FormatNeat
Shipping TemperatureRoom Temperature

The molecular structure is formally described by the IUPAC name: 9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(((7S,8R,9S,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[pqr]tetraphen-10-yl-1,2,3,4,5,6,11,12-d8)amino)-3,9-dihydro-6H-purin-6-one .

Stereochemical Configuration

The "(-)-cis-anti" designation in the compound name signifies specific stereochemical properties:

  • The "(-)" indicates the negative optical rotation

  • "cis" refers to the orientation of the hydroxyl groups at the 7 and 8 positions on the same side of the benzo[a]pyrene ring system

  • "anti" denotes the configuration at the 10 position relative to the 9-hydroxyl group

This specific stereochemistry is crucial for understanding its interactions with DNA and resulting mutagenic potential .

Formation and Biological Relevance

The formation of (-)-cis-anti-N2-BPDE-dG-d8 involves a series of metabolic transformations, beginning with the activation of benzo[a]pyrene, a common environmental pollutant found in tobacco smoke, charbroiled foods, and industrial emissions.

Metabolic Pathway and Adduct Formation

Benzo[a]pyrene undergoes enzymatic oxidation primarily through cytochrome P450 enzymes to form benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). This reactive metabolite can then covalently bind to nucleophilic sites on DNA, particularly the N2 position of deoxyguanosine, forming the (-)-cis-anti-N2-BPDE-dG adduct. The deuterium-labeled version (d8) incorporates eight deuterium atoms in the aromatic rings of the benzo[a]pyrene moiety, enabling precise tracking in analytical studies .

DNA Structure Distortion

Research using NMR and molecular mechanics computational studies has revealed that when the (-)-cis-anti-BPDE-dG adduct is positioned opposite dC in DNA duplexes, it induces significant structural distortions. These studies have examined the adduct in specific sequence contexts, such as d(C1-C2-A3-T4-C5-[BP]G6-C7-T8-A9-C10-C11).d(G12-G13-T14-A15-G16-C17-G18-A19-T20-G21-G22), providing insights into how these distortions affect DNA replication and repair processes .

(-)-cis-anti-N2-BPDE-dG-d8 serves as a vital reference standard in various analytical techniques aimed at detecting and quantifying DNA adducts in biological samples.

Mass Spectrometry Applications

The deuterium labeling in (-)-cis-anti-N2-BPDE-dG-d8 makes it particularly valuable as an internal standard for mass spectrometric analysis. The eight deuterium atoms provide a distinctive mass shift that allows researchers to differentiate between endogenous adducts and the added standard, enabling precise quantification of adduct levels in biological samples .

Mechanistic Studies of Mutagenesis

This compound has been instrumental in elucidating the mechanisms by which benzo[a]pyrene exposure leads to mutations. By incorporating this adduct into defined DNA sequences and studying replication outcomes, researchers have gained insights into how specific DNA polymerases process these lesions during replication and the resulting mutation patterns .

Comparison with Structural Isomers

(-)-cis-anti-N2-BPDE-dG-d8 is one of several stereoisomers formed from the interaction of BPDE with deoxyguanosine. Each isomer exhibits distinct biological activities and mutagenic potentials.

Stereoisomeric Variations

The following table compares key features of (-)-cis-anti-N2-BPDE-dG-d8 with its (+) counterpart:

Property(-)-cis-anti-N2-BPDE-dG-d8(+)-cis-anti-N2-BPDE-dG-d8
Molecular FormulaC30H19D8N5O7C30H19D8N5O7
Molecular Weight577.62 g/mol577.62 g/mol
IUPAC Stereochemistry(7S,8R,9S,10S)(7R,8S,9R,10R)
Mutagenic PotentialDistinct mutation spectrumDifferent mutation profile
DNA Structural EffectsSpecific distortion patternAlternative conformational changes

The (+)-cis-anti-N2-BPDE-dG-d8 isomer differs in the stereochemical configuration at positions 7, 8, 9, and 10, resulting in different three-dimensional structures and consequently different biological impacts .

Future Research Directions

Research involving (-)-cis-anti-N2-BPDE-dG-d8 continues to evolve, with several promising directions emerging in recent scientific literature.

Advanced Structural Studies

Ongoing research aims to further elucidate the three-dimensional structure of DNA containing this adduct using advanced techniques such as cryo-electron microscopy and computational simulations. These studies will provide deeper insights into how the adduct distorts DNA structure and influences interactions with proteins involved in replication and repair .

Novel Analytical Methods

Development of increasingly sensitive analytical methods for detecting and quantifying (-)-cis-anti-N2-BPDE-dG-d8 in biological samples remains an active area of research. These methods will enable detection of adducts at ever-lower concentrations, facilitating studies of environmental exposure to benzo[a]pyrene and related compounds at levels relevant to human populations .

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